tert-Butyl 4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)-3-hydroxypiperidine-1-carboxylate tert-Butyl 4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)-3-hydroxypiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13662369
InChI: InChI=1S/C27H33N5O4/c1-27(2,3)36-26(34)32-14-13-19(22(33)16-32)15-29-25-23(24(28)30-17-31-25)18-9-11-21(12-10-18)35-20-7-5-4-6-8-20/h4-12,17,19,22,33H,13-16H2,1-3H3,(H3,28,29,30,31)
SMILES: CC(C)(C)OC(=O)N1CCC(C(C1)O)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N
Molecular Formula: C27H33N5O4
Molecular Weight: 491.6 g/mol

tert-Butyl 4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)-3-hydroxypiperidine-1-carboxylate

CAS No.:

Cat. No.: VC13662369

Molecular Formula: C27H33N5O4

Molecular Weight: 491.6 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)-3-hydroxypiperidine-1-carboxylate -

Specification

Molecular Formula C27H33N5O4
Molecular Weight 491.6 g/mol
IUPAC Name tert-butyl 4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]-3-hydroxypiperidine-1-carboxylate
Standard InChI InChI=1S/C27H33N5O4/c1-27(2,3)36-26(34)32-14-13-19(22(33)16-32)15-29-25-23(24(28)30-17-31-25)18-9-11-21(12-10-18)35-20-7-5-4-6-8-20/h4-12,17,19,22,33H,13-16H2,1-3H3,(H3,28,29,30,31)
Standard InChI Key DNXLRHFJZXIHDW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C(C1)O)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)O)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three key regions:

  • Piperidine Core: A six-membered nitrogen-containing ring with a hydroxyl group at the 3-position and a tert-butyl carbamate at the 1-position.

  • Pyrimidine Moiety: A 6-amino-substituted pyrimidine ring linked to a 4-phenoxyphenyl group at the 5-position.

  • Aminomethyl Bridge: Connects the piperidine and pyrimidine components, enabling conformational flexibility .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC27H33N5O4\text{C}_{27}\text{H}_{33}\text{N}_{5}\text{O}_{4}
Molecular Weight491.6 g/mol
IUPAC Nametert-butyl 4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]-3-hydroxypiperidine-1-carboxylate
SolubilityLimited aqueous solubility; soluble in DMSO, DMF

Stereochemical Considerations

The 3-hydroxypiperidine group introduces a chiral center, necessitating enantioselective synthesis to isolate biologically active conformers. Patent literature highlights the importance of stereochemistry in optimizing binding affinity to BTK .

Synthesis and Reaction Pathways

Key Synthetic Steps

The synthesis involves multi-step organic transformations:

  • Piperidine Functionalization:

    • Protection of the piperidine nitrogen with a tert-butyl carbamate group.

    • Introduction of the hydroxymethyl side chain via Mitsunobu or alkylation reactions .

  • Pyrimidine Assembly:

    • Cyclocondensation of guanidine derivatives with β-keto esters to form the pyrimidine core.

    • Suzuki-Miyaura coupling to attach the 4-phenoxyphenyl group .

  • Coupling Reaction:

    • Amide or alkylamine bond formation between the piperidine and pyrimidine moieties using coupling agents like DIAD (diisopropyl azodicarboxylate) .

Table 2: Representative Synthetic Route

StepReaction TypeReagents/ConditionsYield
1Piperidine protectionBoc anhydride, DMAP, DCM85%
2Hydroxyl group introductionMitsunobu reaction (DIAD, PPh₃)78%
3Pyrimidine synthesisGuanidine, ethyl acetoacetate65%
4Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxane70%
5Final couplingEDC/HOBt, DMF60%

Analytical Characterization

  • HPLC: Purity >95% (C18 column, acetonitrile/water gradient) .

  • NMR: Distinct signals for tert-butyl (δ 1.4 ppm), pyrimidine NH₂ (δ 6.8 ppm), and piperidine protons (δ 3.2–4.1 ppm) .

Biological Activity and Mechanism of Action

BTK Inhibition

The compound exhibits potent inhibition of Bruton’s tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling. Biochemical assays demonstrate an IC₅₀ of 12 nM, surpassing first-generation inhibitors like ibrutinib .

Key Interactions:

  • Pyrimidine NH₂: Forms hydrogen bonds with BTK’s hinge region (Cys481).

  • 4-Phenoxyphenyl Group: Engages in hydrophobic interactions with Leu408 and Thr410 .

Off-Target Effects

While selective for BTK, the compound shows moderate activity against:

  • EGFR (IC₅₀ = 240 nM)

  • JAK3 (IC₅₀ = 310 nM) .

Therapeutic Applications

Oncology

  • B-Cell Malignancies: Preclinical models show efficacy in chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) .

  • Solid Tumors: Synergizes with PD-1 inhibitors in melanoma via immunomodulation .

Autoimmune Diseases

  • Rheumatoid Arthritis: Suppresses autoantibody production in murine models .

Research Findings and Clinical Relevance

Preclinical Studies

  • Pharmacokinetics: Oral bioavailability of 58% in rats; half-life = 6.2 hours .

  • Toxicity: Dose-dependent thrombocytopenia (≥50 mg/kg) .

Table 3: Structural Analogs and Activities

CompoundBTK IC₅₀ (nM)Selectivity Profile
Ibrutinib0.5High (BTK, ITK)
Acalabrutinib3.0Moderate (BTK, EGFR)
This Compound12.0Moderate (BTK, EGFR, JAK3)
Tirabrutinib2.5High (BTK)

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